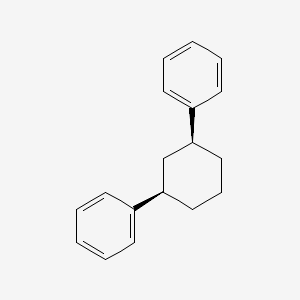
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups and two sodium ions. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with fuming sulfuric acid, resulting in the formation of anthraquinone-2,6-disulfonic acid . This intermediate is then neutralized with calcium carbonate and water, followed by the replacement of calcium ions with sodium ions using sodium carbonate. The final product is obtained through crystallization and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The sulfonation reaction is carried out in large reactors, and the subsequent neutralization and ion exchange steps are optimized for efficiency and yield. The final product is typically purified through multiple recrystallizations to ensure high purity .
化学反応の分析
Types of Reactions
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid groups and the anthraquinone core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound, leading to the formation of higher oxidation state products.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can reduce the compound to its corresponding hydroquinone derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state anthraquinone derivatives, while reduction reactions produce hydroquinone derivatives .
科学的研究の応用
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules and cellular components. The anthraquinone core can undergo redox reactions, which are crucial for its biological activity .
類似化合物との比較
Similar Compounds
- Anthraquinone-1,5-disulfonic acid disodium salt
- Anthraquinone-2,7-disulfonic acid disodium salt
- Anthraquinone-1,8-disulfonic acid disodium salt
Uniqueness
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern on the anthraquinone core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
特性
| 71461-97-7 | |
分子式 |
C14H6Na2O8S2 |
分子量 |
412.3 g/mol |
IUPAC名 |
disodium;9,10-dioxoanthracene-1,2-disulfonate |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(23(17,18)19)14(11)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChIキー |
UZVGFAUPMODEBR-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




